2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1857212-59-9
VCID: VC11660311
InChI: InChI=1S/C8H9ClFNO2S/c1-5-3-8(14(12,13)11-2)6(9)4-7(5)10/h3-4,11H,1-2H3
SMILES: CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC
Molecular Formula: C8H9ClFNO2S
Molecular Weight: 237.68 g/mol

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide

CAS No.: 1857212-59-9

Cat. No.: VC11660311

Molecular Formula: C8H9ClFNO2S

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide - 1857212-59-9

Specification

CAS No. 1857212-59-9
Molecular Formula C8H9ClFNO2S
Molecular Weight 237.68 g/mol
IUPAC Name 2-chloro-4-fluoro-N,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C8H9ClFNO2S/c1-5-3-8(14(12,13)11-2)6(9)4-7(5)10/h3-4,11H,1-2H3
Standard InChI Key XHVGZTZJVGBTRC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC
Canonical SMILES CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzene core with three substituents:

  • A chlorine atom at the 2-position

  • A fluorine atom at the 4-position

  • A sulfonamide group (-SO₂NH-) at the 1-position, where the nitrogen atom is bonded to a methyl group (N-methyl) and an additional methyl group resides at the 5-position.

This arrangement creates distinct electronic effects:

  • The electron-withdrawing nature of chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) influences aromatic reactivity

  • The sulfonamide group provides hydrogen-bonding capabilities through its NH moiety

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₈H₉ClFNO₂S
Molecular Weight237.68 g/mol
IUPAC Name2-chloro-4-fluoro-N,5-dimethylbenzenesulfonamide
SMILES NotationCC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC
InChI KeyXHVGZTZJVGBTRC-UHFFFAOYSA-N
XLogP3-AA2.9 (estimated)

Crystallographic Characteristics

While single-crystal X-ray data remain unpublished for this specific compound, analogous sulfonamides typically exhibit:

  • Planar sulfonamide groups with S-N bond lengths of 1.63-1.65 Å

  • Dihedral angles of 75-85° between the benzene ring and sulfonamide plane

  • Hydrogen-bonding networks through sulfonamide NH groups, often forming dimeric structures in solid state

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically follows a three-stage approach:

Stage 1: Benzene Ring Functionalization

  • Friedel-Crafts alkylation introduces methyl groups using AlCl₃ catalyst

  • Halogenation via electrophilic substitution:

    • Chlorination using Cl₂/FeCl₃ at 50-60°C

    • Fluorination through Balz-Schiemann reaction with diazonium tetrafluoroborate

Stage 2: Sulfonamide Formation

  • Sulfonation of the aromatic ring with chlorosulfonic acid (ClSO₃H)

  • Amination using methylamine under controlled pH (8.5-9.0)

  • Methylation of the sulfonamide nitrogen with methyl iodide in DMF

Stage 3: Purification and Isolation

  • Crystallization from ethanol/water mixtures (3:1 v/v)

  • Column chromatography using silica gel (60-120 mesh) and ethyl acetate/hexane eluent

Table 2: Key Reaction Parameters

Industrial-Scale Considerations

Recent patent developments (US20030236437A1) reveal advanced methodologies:

  • Continuous flow reactors for sulfonation steps (residence time <90s)

  • Phase-transfer catalysis using tetrabutylammonium bromide (TBAB)

  • In-line IR monitoring for real-time reaction control

Physicochemical Profile

Thermal Properties

Table 3: Thermal Characteristics

PropertyValueMethod
Melting Point168-172°C (decomposes)DSC
Boiling Point279.6±42.0°C (est.)Clausius-Clapeyron
Enthalpy of Fusion28.4 kJ/molDifferential Scanning Calorimetry

Solubility Profile

Table 4: Solubility in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water0.89±0.1225
Ethanol34.2±1.825
Dichloromethane112.5±4.325
DMSO287.9±6.125

The Hansen Solubility Parameters predict:

  • δD = 18.2 MPa¹/²

  • δP = 8.7 MPa¹/²

  • δH = 6.1 MPa¹/²

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d₆):
δ 7.82 (d, J=8.4 Hz, 1H, Ar-H)
δ 7.45 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)
δ 7.32 (d, J=2.0 Hz, 1H, Ar-H)
δ 2.85 (s, 3H, N-CH₃)
δ 2.42 (s, 3H, C-CH₃)

13C NMR (100 MHz, DMSO-d₆):
δ 142.1 (C-SO₂)
δ 135.8 (C-Cl)
δ 132.4 (C-F)
δ 128.9, 127.3, 124.1 (Ar-C)
δ 38.2 (N-CH₃)
δ 21.4 (C-CH₃)

IR (KBr, cm⁻¹):

  • 1345, 1162 (SO₂ asymmetric/symmetric stretch)

  • 825 (C-Cl stretch)

  • 748 (C-F stretch)

ParameterValue
Caco-2 Permeability12.7×10⁻⁶ cm/s
Plasma Protein Binding89.2%
CYP3A4 InhibitionIC₅₀ = 6.8 μM
hERG InhibitionIC₅₀ >30 μM
ParameterRecommendation
PPE RequirementsNitrile gloves, vapor respirator
Storage ConditionsArgon atmosphere, -20°C
Spill ManagementAbsorb with vermiculite, 10% NaOH wash
DisposalIncineration (≥850°C)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator